molecular formula C14H22N4O4S B11936047 Arginine, N(2)-p-toluenesulfonyl-, methyl ester

Arginine, N(2)-p-toluenesulfonyl-, methyl ester

Cat. No.: B11936047
M. Wt: 342.42 g/mol
InChI Key: FKMJXALNHKIDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

TAME undergoes various chemical reactions, including:

Scientific Research Applications

TAME has a wide range of scientific research applications:

Comparison with Similar Compounds

TAME is often compared with other oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). While all three compounds serve as fuel oxygenates, TAME is unique due to its higher boiling point and lower freezing point, which allows for a wider range of reaction temperatures . Additionally, unlike MTBE, TAME does not require a stabilizer as it does not form peroxides on storage . Similar compounds include:

  • Methyl tert-butyl ether (MTBE)
  • Ethyl tert-butyl ether (ETBE)
  • tert-Butyl ethyl ether (TBEE)

TAME’s unique properties make it a valuable compound in both industrial and research applications.

Properties

IUPAC Name

methyl 5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4S/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMJXALNHKIDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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